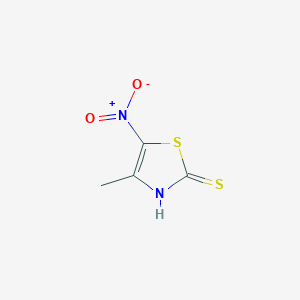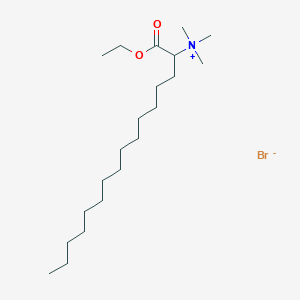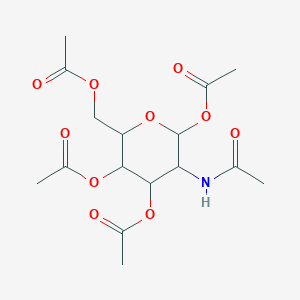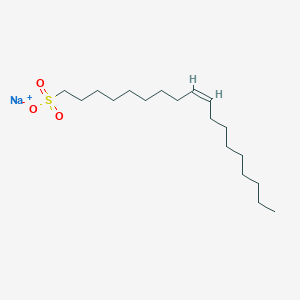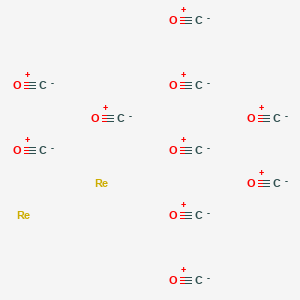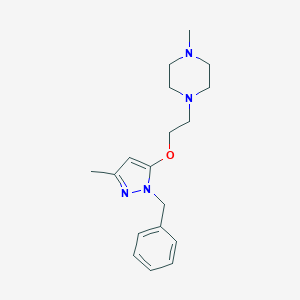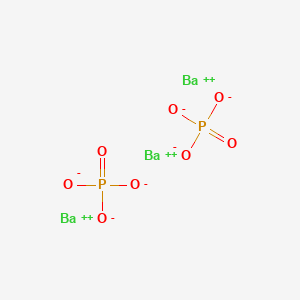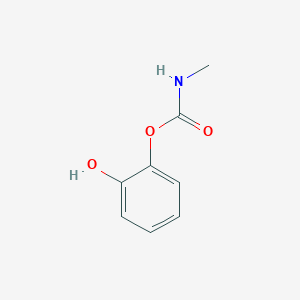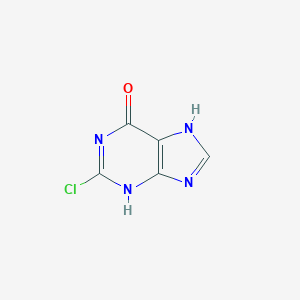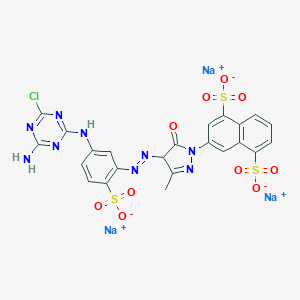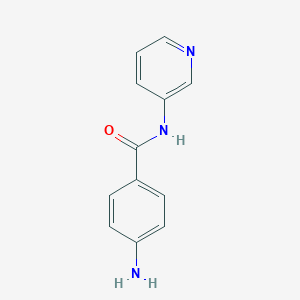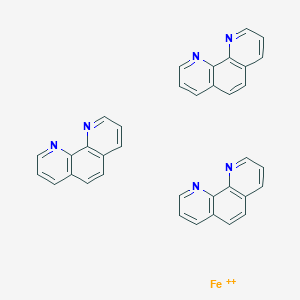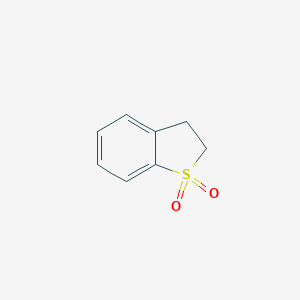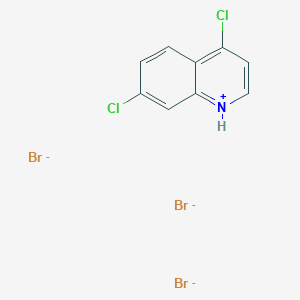
4,7-Dichloroquinolinium tribromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloroquinolinium tribromide, also known as DCQTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound that has been widely used in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloroquinolinium tribromide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to modulate the activity of certain enzymes involved in the regulation of cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
4,7-Dichloroquinolinium tribromide has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,7-Dichloroquinolinium tribromide in lab experiments is its high solubility in water, which makes it easy to work with. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, 4,7-Dichloroquinolinium tribromide can be difficult to synthesize in large quantities, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 4,7-Dichloroquinolinium tribromide. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Another potential application is the use of 4,7-Dichloroquinolinium tribromide as a fluorescent probe for the detection of DNA damage in living cells. Additionally, further research is needed to fully understand the mechanism of action of 4,7-Dichloroquinolinium tribromide and its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 4,7-Dichloroquinolinium tribromide can be achieved through a simple reaction between 4,7-dichloroquinoline and tribromide. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethanol. The resulting product is a white crystalline solid that is highly soluble in water.
Aplicaciones Científicas De Investigación
4,7-Dichloroquinolinium tribromide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA damage and as a potential anti-cancer agent. This compound has also been studied for its potential use in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
Número CAS |
12365-92-3 |
|---|---|
Nombre del producto |
4,7-Dichloroquinolinium tribromide |
Fórmula molecular |
C27H18Br3Cl6N3 |
Peso molecular |
438.77 g/mol |
Nombre IUPAC |
4,7-dichloroquinolin-1-ium;tribromide |
InChI |
InChI=1S/C9H5Cl2N.3BrH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;;/h1-5H;3*1H/p-2 |
Clave InChI |
JTCWWYAEIUMBEK-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.[Br-].[Br-].[Br-] |
SMILES canónico |
C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.[Br-].[Br-].[Br-] |
Otros números CAS |
12365-92-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



